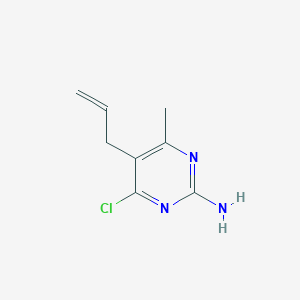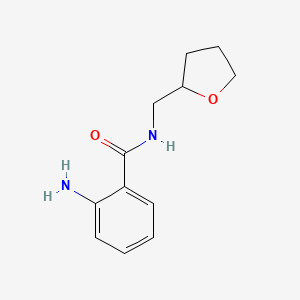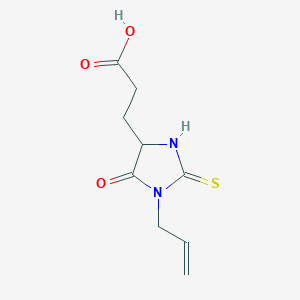
5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of interest due to their potential biological applications. In the first paper, the synthesis of functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines is described. The process involves a base-promoted aromatic nucleophilic substitution of 5-allyl-4,6-dichloropyrimidines with various N-substituted anilines and indoline, followed by an acid-promoted intramolecular Friedel–Crafts cyclization to yield the target compounds in moderate to very high yields . Another study reports a facile one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil, which reacts with heterocumulenes to produce the desired compounds after elimination of dimethylamine and tautomerisation under thermal conditions .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. In the third paper, the synthesis of a tracer for the fractalkine receptor (CX3CR1) is detailed, which involves the preparation of a thiazolo[4,5-d]pyrimidin derivative from 6-amino-2-mercaptopyrimidin-4-ol. The structure of this compound was designed to facilitate the study of CX3CR1 binding affinity, although the experiments did not show specific binding .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by various substituents on the pyrimidine ring. For instance, the fourth paper describes the synthesis of 4-trichloromethyl-pyrimidin-2-ylamine derivatives through the reaction of 4-trichloromethyl-2-chloropyrimidine with different amines. This method was also extended to synthesize 4-trichloromethyl-2-alkoxy-pyrimidines . Additionally, the fifth paper discusses the bromination of pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, where bromine reacts at position 5 of the pyrimidine ring, except for the 1-allyl derivative which undergoes heterocyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the substituents present. The studies mentioned provide insights into the synthesis and potential reactivity of these compounds, but detailed information on their physical properties, such as melting points, solubility, and stability, is not provided in the abstracts. However, the synthesis methods suggest that these compounds can be tailored for specific properties and reactivities, which could be further explored in the full texts of the papers .
Scientific Research Applications
Synthesis of Novel Compounds :
- Ishikawa et al. (1992) described the synthesis of 7-Alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidines using 5-allyl-6-chloro-1,3-dimethyluracil, derived from 5-allyl-4-chloro-6-methyl-pyrimidin-2-ylamine, showcasing its use in creating complex organic compounds (Ishikawa et al., 1992).
Antiviral Activity :
- Legraverend et al. (1985) reported that derivatives of 5-allyl-4-chloro-6-methyl-pyrimidin-2-ylamine exhibited selective inhibitory activities against herpes simplex viruses in cell culture, demonstrating its potential in antiviral drug development (Legraverend et al., 1985).
Antiretroviral Properties :
- Hocková et al. (2003) found that derivatives of this compound showed marked inhibitory effects on retrovirus replication in cell culture, highlighting its relevance in HIV research (Hocková et al., 2003).
Chemical Synthesis and Reactions :
- Harnden and Hurst (1990) explored the chlorination of pyrimidin-4-ols with 5-nitrogen functionality, which is directly relevant to the synthesis and reactivity studies of 5-allyl-4-chloro-6-methyl-pyrimidin-2-ylamine (Harnden & Hurst, 1990).
Development of Anti-Inflammatory Agents :
- Antre et al. (2011) synthesized pyrazolone derivatives attached to a pyrimidine moiety, including 5-allyl-4-chloro-6-methyl-pyrimidin-2-ylamine, and evaluated them for anti-inflammatory, analgesic, and antipyretic activities (Antre et al., 2011).
Structure-Activity Relationship Studies :
- Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines, including this compound, as ligands for the histamine H4 receptor, indicating its utility in pharmacological research (Altenbach et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-methyl-5-prop-2-enylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h3H,1,4H2,2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTBOVDPQBPDRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)


![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)







![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)